(1R,2R)-1,2-Bis(2-methoxyphenyl)-N1,N2-dimethylethane-1,2-diamine
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Overview
Description
(1R,2R)-1,2-Bis(2-methoxyphenyl)-N1,N2-dimethylethane-1,2-diamine is a chiral diamine compound characterized by the presence of two methoxyphenyl groups and two dimethylamine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1,2-Bis(2-methoxyphenyl)-N1,N2-dimethylethane-1,2-diamine typically involves the reaction of 2-methoxybenzaldehyde with a suitable diamine precursor under controlled conditions. One common method involves the use of a reductive amination process, where the aldehyde group of 2-methoxybenzaldehyde reacts with the diamine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-1,2-Bis(2-methoxyphenyl)-N1,N2-dimethylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic compounds.
Reduction: The compound can be reduced to form simpler amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Simpler amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(1R,2R)-1,2-Bis(2-methoxyphenyl)-N1,N2-dimethylethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including as an intermediate in the synthesis of pharmaceutical agents.
Mechanism of Action
The mechanism of action of (1R,2R)-1,2-Bis(2-methoxyphenyl)-N1,N2-dimethylethane-1,2-diamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in catalytic processes, or interact with biological targets such as enzymes or receptors. The exact pathways depend on the specific application and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
- (1R,2R)-2-(2-Methoxyphenyl)cyclohexan-1-amine
- N-Benzyl-N-(4-methoxyphenyl)amine
- 5-(4-Methoxyphenyl)-4-methyl-1H-imidazol-2-amine
Uniqueness
(1R,2R)-1,2-Bis(2-methoxyphenyl)-N1,N2-dimethylethane-1,2-diamine is unique due to its specific chiral configuration and the presence of both methoxyphenyl and dimethylamine groups. This combination imparts distinct chemical and biological properties, making it valuable for specialized applications in asymmetric synthesis and medicinal chemistry.
Properties
Molecular Formula |
C18H24N2O2 |
---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
(1R,2R)-1,2-bis(2-methoxyphenyl)-N,N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C18H24N2O2/c1-19-17(13-9-5-7-11-15(13)21-3)18(20-2)14-10-6-8-12-16(14)22-4/h5-12,17-20H,1-4H3/t17-,18-/m1/s1 |
InChI Key |
RIRNKRKKTBVHQS-QZTJIDSGSA-N |
Isomeric SMILES |
CN[C@H](C1=CC=CC=C1OC)[C@@H](C2=CC=CC=C2OC)NC |
Canonical SMILES |
CNC(C1=CC=CC=C1OC)C(C2=CC=CC=C2OC)NC |
Origin of Product |
United States |
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